3-Phenoxypyridazine
CAS No.: 5639-03-2
Cat. No.: VC7306992
Molecular Formula: C10H8N2O
Molecular Weight: 172.187
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5639-03-2 |
---|---|
Molecular Formula | C10H8N2O |
Molecular Weight | 172.187 |
IUPAC Name | 3-phenoxypyridazine |
Standard InChI | InChI=1S/C10H8N2O/c1-2-5-9(6-3-1)13-10-7-4-8-11-12-10/h1-8H |
Standard InChI Key | FTXJUKILOHPHHB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=NN=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
3-Phenoxypyridazine belongs to the class of phenylpyridazines, which are aromatic compounds featuring a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) linked to a benzene ring via an ether bond. The molecular structure confers moderate polarity, with a calculated molecular weight of 172.18 g/mol. While specific solubility data remain limited, analogous compounds suggest limited aqueous solubility but good solubility in organic solvents such as methanol and dichloromethane .
Key spectral data include:
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IR Spectroscopy: Characteristic peaks for C-O-C stretching (≈1250 cm) and aromatic C-H bending (≈750 cm) .
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NMR: H NMR spectra typically show resonances for pyridazine protons (δ 7.5–8.5 ppm) and phenoxy aromatic protons (δ 6.8–7.4 ppm) .
Synthesis Methods
Catalytic Dehalogenation of 3-Phenoxy-6-chloropyridazines
The most common route involves hydrogenolysis of 3-phenoxy-6-chloropyridazine (I) using palladium on carbon (Pd/C) or Raney nickel in ammoniacal methanol. This method achieves dechlorination at ambient temperature and pressure, yielding 3-phenoxypyridazine (III) with >90% efficiency :
Large-scale production employs autoclaves at 50–60°C under hydrogen pressures of 3–5 atm to accelerate reaction kinetics .
Nucleophilic Aromatic Substitution
Herbicidal Activity and Applications
Mechanism of Action
While the exact mechanism remains unclear, 3-phenoxypyridazine disrupts photosynthetic electron transport in plants, akin to other pyridazine derivatives. Its non-chlorinated structure enhances membrane permeability, facilitating rapid uptake in target weeds .
Performance in Paddy Fields
Field trials demonstrate superior herbicidal efficacy compared to chlorinated precursors. For example, 3-phenoxypyridazine achieves 95% control of Echinochloa crus-galli (barnyard grass) at 1.0 kg/ha, whereas 3-phenoxy-6-chloropyridazine requires 2.5 kg/ha for equivalent results .
Table 1: Herbicidal Activity of 3-Phenoxypyridazine Derivatives
Substituent on Phenoxy Ring | Application Rate (kg/ha) | Weed Control Efficacy (%) |
---|---|---|
None (H) | 1.0 | 95 |
2-CH | 0.8 | 98 |
4-NO | 1.2 | 90 |
2,6-Cl | 1.5 | 85 |
Recent Advances and Comparative Studies
Structural Modifications
Introducing electron-withdrawing groups (e.g., -NO) reduces activity, whereas electron-donating groups (e.g., -OCH) enhance lipid solubility and bioavailability. For instance, 3-(4-methoxyphenoxy)pyridazine shows a 20% increase in rainfastness compared to the parent compound .
Environmental Impact
Preliminary ecotoxicological assessments indicate low acute toxicity to aquatic organisms (LC > 10 mg/L for Daphnia magna), positioning it as a safer alternative to legacy herbicides like paraquat .
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